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Compound of Interest

Compound Name: Manganese(ll) selenide

Cat. No.: B073041

An in-depth technical guide on the pressure-induced phase transition in Manganese(ll)
selenide (MnSe) for researchers, scientists, and drug development professionals.

Introduction

Manganese(ll) selenide (MnSe) is a transition metal chalcogenide that has garnered
significant interest for its diverse optical, magnetic, and transport properties, holding potential
for applications in solar cells, infrared detectors, and spintronic devices.[1] Under ambient
conditions, MnSe typically crystallizes in the stable rock-salt (NaCl-type) structure.[2] However,
the application of high pressure induces a series of structural phase transitions, leading to
significant changes in its physical characteristics, including large cell volume collapse and spin
crossover.[1]

The study of MnSe under high pressure is crucial for understanding the fundamental physics of
correlated electron systems and for the potential discovery of novel material phases with
desirable properties. Recent studies have even reported pressure-induced superconductivity in
MnSe, although the specific crystal structure responsible remains a subject of investigation.[1]
This guide provides a comprehensive overview of the pressure-induced phase transitions in
MnSe, detailing the observed structural evolution, the experimental and theoretical
methodologies employed in its study, and the associated changes in its physical properties.

Crystal Structures and Phase Transitions
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Manganese(ll) selenide is known to exist in several polymorphic forms. The most common is
the a-phase, which has a cubic rock-salt (NaCl-type) crystal structure.[2] However, its structural
behavior is highly sensitive to temperature and pressure, leading to a complex phase diagram.

Ambient and Low-Temperature Structures

At room temperature and atmospheric pressure, MnSe adopts the rock-salt structure with Fm-
3m symmetry.[1] Low-temperature neutron diffraction studies have shown that upon cooling,
MnSe can undergo a transformation from this cubic structure to a hexagonal NiAs-type
structure with P63/mmc symmetry.[1] The reported transition temperature for this change
varies, with some studies observing it below 266 K and others at 140 K.[1]

High-Pressure Phase Transitions

The sequence of pressure-induced phase transitions in MnSe is highly dependent on the initial
phase, and therefore, on the temperature at which the pressure is applied.

Room Temperature Pathway: Starting from the rock-salt (Fm-3m) structure at room
temperature, in-situ synchrotron X-ray diffraction experiments have demonstrated a transition
sequence beginning around 12 GPa.[1] Above 30 GPa, MnSe transforms into a high-pressure
MnP-type phase with Pnma symmetry.[1] Notably, an intermediate, unidentified tetrahedral
structure is believed to exist in the pressure range between the Fm-3m and Pnma phases.[1]

Low Temperature (Static Condition) Pathway: Theoretical investigations based on first-
principles methods, which are more akin to static (low-temperature) conditions, predict a
different transition pathway starting from the more stable low-temperature NiAs-type
(P63/mmc) phase. In this scenario, the transition sequence is as follows:

o Atransition from the NiAs-type (P63/mmc) structure to a tetragonal phase with P4/nmm
symmetry occurs at approximately 50.5 GPa.[1][3]

o Afurther transition to the MnP-type (Pnma) phase is observed at 81 GPa.[1][3]

This temperature-dependent behavior may explain the presence of mixed phases observed
experimentally over large pressure ranges.[1]

Data Presentation
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The quantitative data regarding the crystal structures and pressure-induced phase transitions

of MnSe are summarized in the tables below.

Table 1: Crystal Structures and Symmetries of Manganese(ll) Selenide

Crystal Conditions of
Phase Name Space Group Symmetry .
System Observation
Ambient
Rock-Salt (a- )
Cubic Fm-3m No. 225 Pressure, Room
MnSe)
Temperature
_ Low Temperature
NiAs-type Hexagonal P63/mmc No. 194
(<266 K)
) High Pressure
MnP-type Orthorhombic Pnma No. 62
(>30 GPa)
High Pressure
Tetragonal
] Tetragonal P4/nmm No. 129 (~50.5 GPa, from
(Predicted) )
NiAs phase)
Zincblende ([3- ) Unstable
Cubic F4-3m No. 216
MnSe) Polymorph
Wurtzite (y- Metastable
Hexagonal P63mc No. 186
MnSe) Polymorph

Table 2: Pressure-Induced Phase Transition Data for MnSe

Initial Phase Final Phase Transition Pressure Experimental/Theor
(Symmetry) (Symmetry) (GPa) etical

Rock-Salt (Fm-3m) Intermediate Phase ~12-30 Experimental[1]
Intermediate Phase MnP-type (Pnma) >30 Experimental[1]
NiAs-type (P63/mmc) Tetragonal (P4/nmm) 50.5 Theoretical[1][3]
Tetragonal (P4/nmm) MnP-type (Pnma) 81 Theoretical[1][3]
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Experimental and Theoretical Protocols

The investigation of MnSe under extreme conditions relies on a combination of sophisticated
experimental techniques and computational modeling.

Experimental Protocols

High-Pressure Generation and In-Situ Analysis: The primary tool for generating high pressures
in these studies is the Diamond Anvil Cell (DAC).[1] A DAC uses two opposing diamonds to
apply pressure to a sample placed in a small chamber (gasket). This setup allows for in-situ
measurements, as the diamonds are transparent to a wide range of electromagnetic radiation,
including X-rays.

Synchrotron X-ray Diffraction (XRD): To determine the crystal structure under pressure, in-situ
angle-dispersive synchrotron XRD is employed.[1] The high brilliance of synchrotron radiation
IS necessary to obtain high-quality diffraction patterns from the microscopic sample within the
DAC in a reasonable time frame. By analyzing the positions and intensities of the diffraction
peaks at various pressures, researchers can identify the crystal structure and determine lattice
parameters.

Theoretical Protocols

First-Principles Calculations: The properties of MnSe under pressure are systematically
investigated using first-principles methods based on Density Functional Theory (DFT).[1][3]
These calculations are often performed using implementations such as the Vienna Ab initio
Simulation Package (VASP), employing projector-augmented plane wave (PAW) potentials.[3]

Exchange-Correlation Functionals and Hubbard U Correction: To accurately model the
electronic structure of transition metal compounds like MnSe, standard exchange-correlation
functionals such as the Local Density Approximation (LDA) or Generalized Gradient
Approximation (GGA) are often insufficient. It has been shown that including a Hubbard U
correction (LDA+U or GGA+U) is necessary to correctly describe the phase transition behavior
of MnSe.[1][3] A typical value used for the Hubbard U parameter for Mn is 4 eV.[1] These
calculations are used to determine the relative stability of different crystal structures at various
pressures by comparing their enthalpies.
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Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the complex phase transition
pathways of MnSe under pressure.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Pressure Transmitting
Medium

MnSe Sample

High-Pressuile Generatipn

Diamond Anvil Cell (DAC)
Assembly

Diffracted Beam Incident Beam

IntSitu Measurement

X-ray Detector Synchrotron X-ray Source

Diffraction Pattern

Structure Identification

Pressure-Volume Data

Phase Diagram Construction

Click to download full resolution via product page

Caption: Experimental workflow for high-pressure studies on MnSe using a DAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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